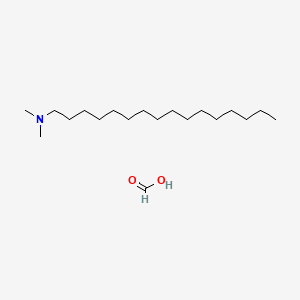

N,N-dimethylhexadecan-1-amine;formic acid

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

128023-59-6 |

|---|---|

Molekularformel |

C18H39N.CH2O2 C19H41NO2 |

Molekulargewicht |

315.5 g/mol |

IUPAC-Name |

N,N-dimethylhexadecan-1-amine;formic acid |

InChI |

InChI=1S/C18H39N.CH2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3;2-1-3/h4-18H2,1-3H3;1H,(H,2,3) |

InChI-Schlüssel |

YHLGXPMEHMBUHD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCN(C)C.C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Pathways Involving N,n Dimethylhexadecan 1 Amine and Formic Acid

Synthesis of N,N-Dimethylhexadecan-1-amine via Formic Acid-Mediated Reductive Amination

Formic acid is a key component in classical reductive amination reactions used for the methylation of amines. These methods are valued for their efficiency and specificity, particularly in generating tertiary amines. One such industrial process involves dissolving the precursor, hexadecylamine (B48584), in a suitable solvent like anhydrous ethanol, followed by the addition of formic acid and formaldehyde (B43269). nbinno.com The mixture is typically heated to reflux for several hours to drive the reaction to completion. nbinno.com

The Eschweiler-Clarke reaction is a premier method for the methylation of primary or secondary amines to yield tertiary amines, using an excess of formic acid and formaldehyde. wikipedia.orgchemeurope.com A significant advantage of this reaction is that it selectively produces tertiary amines without the risk of forming quaternary ammonium (B1175870) salts. chemeurope.comyoutube.com This is because a tertiary amine cannot form another imine or iminium ion, which is a necessary intermediate in the reaction sequence. wikipedia.orgchemeurope.com

The mechanism proceeds through the following key steps:

Imine/Iminium Ion Formation : The amine first reacts with formaldehyde to form an iminium ion. youtube.comnrochemistry.com

Hydride Transfer : Formic acid serves as the hydride donor, reducing the iminium ion to a methylated amine. chemeurope.comorganic-chemistry.org

Irreversible Reaction : The driving force for the reaction is the formation and release of carbon dioxide gas, which renders the process irreversible. wikipedia.orgchemeurope.com

For a primary amine like hexadecylamine, this process is repeated to introduce a second methyl group, ultimately yielding N,N-dimethylhexadecan-1-amine. youtube.comnrochemistry.com The reaction is typically robust and does not affect the chirality of the starting amine if one is present. wikipedia.orgchemeurope.com

The Leuckart-Wallach reaction, often referred to as a Leuckart-type reduction, is another form of reductive amination that uses formic acid or its derivatives (like ammonium formate (B1220265) or formamide) to convert aldehydes and ketones into amines. alfa-chemistry.commdpi.comwikipedia.org Unlike the Eschweiler-Clarke reaction which methylates an existing amine, the Leuckart reaction builds the amine from a carbonyl compound. wikipedia.org

Key characteristics and mechanistic points include:

Reactants : The reaction typically involves a carbonyl compound and either ammonium formate or formamide (B127407) as the nitrogen source and reducing agent. alfa-chemistry.comwikipedia.org

High Temperatures : It often requires high reaction temperatures, sometimes exceeding 180°C. alfa-chemistry.com

N-Formyl Intermediate : The reaction often produces an N-formylated amine as the initial product, which must be hydrolyzed in a separate step to yield the free amine. alfa-chemistry.comyoutube.com The mechanism involves the formation of an iminium ion intermediate which is subsequently reduced by a formate anion acting as a hydride source. alfa-chemistry.com

While highly effective for certain transformations, the high temperatures and potential for byproduct formation are significant considerations. alfa-chemistry.com

Table 1: Comparison of Formic Acid-Mediated Amination Reactions

| Feature | Eschweiler-Clarke Reaction | Leuckart-Type Reaction |

|---|---|---|

| Primary Function | Methylation of primary/secondary amines | Conversion of aldehydes/ketones to amines |

| Amine Precursor | Primary or secondary amine (e.g., Hexadecylamine) | Aldehyde or ketone |

| Reagents | Formaldehyde and excess formic acid wikipedia.org | Ammonium formate or formamide alfa-chemistry.comwikipedia.org |

| Final Product | Tertiary amine (directly) nrochemistry.com | N-formyl amine (requires hydrolysis) alfa-chemistry.com |

| Key Advantage | Stops cleanly at the tertiary amine stage chemeurope.com | Synthesizes amines from carbonyls |

| Conditions | Moderate temperatures (e.g., 80-100°C) nrochemistry.com | High temperatures (>120°C) alfa-chemistry.comwikipedia.org |

The industrial production of amines like N,N-dimethylhexadecan-1-amine benefits significantly from the principles of advanced reaction engineering. This field focuses on optimizing reactor design and performance by analyzing reaction kinetics, mass transfer, and thermodynamics to maximize yield and efficiency. nptel.ac.inkaust.edu.sa Key parameters for optimization include temperature, pressure, catalyst selection, and residence time in reactors such as Continuous Stirred-Tank Reactors (CSTRs) or Packed Bed Reactors (PBRs). nptel.ac.in

In line with green chemistry principles, solvent-free reaction conditions are increasingly being explored.

Flow Chemistry : Continuous flow setups can be developed for acid-base reactions and separations, offering an on-demand production approach that is particularly useful for labile compounds. acs.org This method can significantly reduce the environmental factor (E-factor) and eliminate entire process steps like distillation. acs.org

Mechanochemistry : Ball-milling techniques can facilitate reactions like the formylation of amines using formic acid, sometimes promoted by additives, without the need for a bulk solvent. nih.gov

These advanced approaches aim to create more sustainable, efficient, and cost-effective manufacturing processes for amines.

Formation and Characterization of N,N-Dimethylhexadecan-1-amine;Formic Acid Adducts

The compound "N,N-dimethylhexadecan-1-amine;formic acid" is an adduct formed by the direct interaction of the two constituent molecules. An adduct is a chemical species formed when two or more distinct molecules combine. google.com In this case, the combination is an acid-base reaction.

The formation of the adduct is a classic acid-base neutralization reaction. N,N-dimethylhexadecan-1-amine, with its nitrogen atom bearing a lone pair of electrons, acts as a Lewis base. Formic acid, with its acidic carboxyl proton, acts as a Brønsted-Lowry acid.

The reaction involves the transfer of a proton (H⁺) from the hydroxyl group of formic acid to the nitrogen atom of the amine. This results in the formation of an ion pair: the N,N-dimethylhexadecylammonium cation and the formate anion. This type of reaction is typically exothermic. nih.gov Controlled conditions—such as slow addition of the acid to the amine (or vice versa) at a controlled temperature, often in a non-reactive solvent—are employed to manage the exothermic nature of the reaction and ensure the formation of a well-defined, stable salt complex.

The study of adduct formation involves determining the precise ratio in which the amine and acid combine.

Stoichiometric Adducts : In a simple acid-base titration, a 1:1 molar ratio is the most expected and common stoichiometric outcome. This implies that one molecule of N,N-dimethylhexadecan-1-amine reacts with exactly one molecule of formic acid. The resulting 1:1 adduct is the N,N-dimethylhexadecylammonium formate salt.

Non-Stoichiometric Adducts : It is possible for non-stoichiometric complexes to form, particularly if there is a large excess of one component. For instance, an excess of formic acid could lead to complex structures where additional acid molecules are hydrogen-bonded to the formate anion of the primary 1:1 adduct.

The characterization and determination of this stoichiometry rely on various analytical techniques. Mass spectrometry can identify the molecular ions of the individual components and potentially the combined adduct, while techniques like NMR spectroscopy can reveal structural information about the complex in solution, showing shifts in proton signals that confirm the acid-base interaction. nih.govmdpi.com

Table 2: Analytical Techniques for Adduct Characterization

| Analytical Method | Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, confirms proton transfer via chemical shifts, and can be used for quantitative analysis to determine molar ratios in solution. mdpi.com |

| Infrared (IR) Spectroscopy | Identifies functional groups and confirms salt formation by observing the disappearance of the carboxylic acid O-H stretch and the appearance of carboxylate (COO⁻) and ammonium (N-H⁺) stretches. |

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the components, confirming the presence of the amine and acid. Under specific conditions, it can detect the ion pair or adducts. nih.govresearchgate.net |

| Elemental Analysis | Measures the percentage composition of elements (C, H, N, O) in a purified solid sample to experimentally verify the stoichiometric formula of the adduct. |

Table of Chemical Compounds

In-Situ Spectroscopic Probes for Intermolecular Interactions and Adduct Structure Elucidation

The study of the reaction between N,N-dimethylhexadecan-1-amine and formic acid necessitates sophisticated analytical techniques to understand the transient species and intermolecular forces at play. In-situ spectroscopic methods, particularly Fourier-Transform Infrared (FTIR) spectroscopy, are invaluable for elucidating the structure of the adducts formed and for monitoring the reaction progress in real-time. nih.gov

When N,N-dimethylhexadecan-1-amine, a tertiary amine, interacts with formic acid, a proton transfer reaction is expected, leading to the formation of a dimethylhexadecylammonium formate salt. This acid-base reaction is the initial step in many synthetic applications, including N-formylation reactions where formic acid acts as a formylating agent. nih.gov The direct reaction between an amine and formic acid can lead to the formation of formamides, often through the elimination of water. nih.gov

In-situ FTIR spectroscopy allows for the observation of changes in vibrational frequencies of key functional groups as the reaction proceeds. The technique can track the disappearance of reactants and the appearance of intermediates and final products. For instance, in studies of similar amine-formic acid systems, the C=O stretching frequency of formic acid and the N-H bending vibrations of the resulting ammonium ion provide direct evidence of the acid-base interaction and the formation of the initial adduct. nih.gov

Mechanistic insights from spectroscopic analysis of related amine formylation reactions suggest several possible pathways. nih.gov In one pathway, the catalyst activates formic acid through hydrogen bonding, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. nih.gov In-situ monitoring can help identify key intermediates, such as the N-formyl derivative, before any subsequent reactions like reduction occur, as seen in the Eschweiler-Clarke reaction. evitachem.com

The table below summarizes key infrared (IR) spectroscopic data that are characteristic of the species involved in the interaction between a tertiary amine like N,N-dimethylhexadecan-1-amine and formic acid. These data are based on findings from related amine-formic acid systems.

Interactive Table 1: Characteristic IR Bands for Amine-Formic Acid Interaction

| Species | Functional Group | Characteristic Wavenumber (cm⁻¹) | Spectroscopic Observation |

|---|---|---|---|

| Formic Acid | O-H stretch (in dimer) | ~2500-3300 (broad) | Disappears as it reacts with the amine. |

| Formic Acid | C=O stretch | ~1710 | Shifts upon adduct formation. In some systems, bands at 1663/1638 cm⁻¹ are associated with the C=O stretching of formic acid. nih.gov |

| N,N-dimethylhexadecan-1-amine | C-N stretch | ~1050-1250 | Position and intensity may shift upon protonation. |

| Dimethylhexadecylammonium ion | N⁺-H stretch | ~2400-2700 (broad) | Appearance indicates proton transfer from formic acid to the amine. |

| Formate ion | C=O stretch (asymmetric) | ~1550-1610 | Appearance signifies the deprotonation of formic acid. |

| N-formyl intermediate | C=O stretch (Amide I) | ~1650-1680 | A positive band in this region indicates the formation of the formamide. nih.gov |

The analysis of these characteristic bands provides a molecular-level picture of the reaction dynamics. For example, the formation of an N-formyl intermediate is a critical step in reactions like the Eschweiler-Clarke synthesis, where N,N-dimethylhexadecan-1-amine is formed from hexadecylamine using formic acid and formaldehyde. nbinno.com Spectroscopic studies on analogous systems have identified bands associated with the N-H bond of the formamide product, confirming its formation. nih.gov The elucidation of these adducts and intermediates is fundamental to optimizing reaction conditions for higher yields and selectivity in the synthesis of valuable chemical compounds. beilstein-journals.org

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| N,N-dimethylhexadecan-1-amine |

| Formic Acid |

| Formaldehyde |

| Dimethylhexadecylammonium formate |

Mechanistic Investigations and Theoretical Frameworks of Amine Formic Acid Systems

Elucidation of Reaction Mechanisms for Amine-Formic Acid Interconversions

The primary interaction between N,N-dimethylhexadecan-1-amine and formic acid leads to the formation of a hydrogen-bonded adduct. This adduct is central to the subsequent chemical transformations, which are governed by the dynamics of proton movement and the stability of intermediate states.

The initial step in the interaction between N,N-dimethylhexadecan-1-amine and formic acid is the formation of a hydrogen bond between the nitrogen atom of the amine and the hydroxyl proton of formic acid, creating a [N···H-O] linkage. This interaction is a dynamic equilibrium between a neutral, hydrogen-bonded complex and an ion pair, N,N-dimethylhexadecylammonium formate (B1220265), formed via proton transfer.

The dynamics of this process are exceptionally fast, occurring on the picosecond timescale. researchgate.net The strength of the hydrogen bond and the propensity for proton transfer are influenced by several factors, including the basicity of the amine, the acidity of the carboxylic acid, and the surrounding solvent environment. In the gas phase or nonpolar solvents, the neutral hydrogen-bonded adduct is often more stable. In polar solvents like water, the equilibrium tends to shift towards the solvent-stabilized ion pair.

Proton transfer can proceed through two primary pathways: a direct transfer along the hydrogen bond axis or a solvent-mediated pathway where solvent molecules form a bridge to facilitate proton hopping. nii.ac.jp For the N,N-dimethylhexadecan-1-amine;formic acid system, the long, nonpolar hexadecyl chain introduces significant steric bulk and hydrophobic character, which can influence the solvation structure around the amine headgroup and thereby affect the preferred proton transfer pathway. Computational studies on model amine-acid systems provide insight into the energetic and structural characteristics of these hydrogen bonds. h-its.orgnih.gov

Table 1: Representative Theoretical Descriptors of Amine-Carboxylic Acid Hydrogen Bonds

This table presents typical calculated values for amine-acid hydrogen bonds from quantum chemical models to illustrate the parameters used to characterize these interactions. Specific values for N,N-dimethylhexadecan-1-amine;formic acid would require dedicated calculation.

| Parameter | Description | Typical Calculated Value Range | Reference |

|---|---|---|---|

| d(N···H) | Hydrogen bond length (N to H) | 1.6 - 1.9 Å | pku.edu.cn |

| d(N···O) | Distance between heavy atoms | 2.6 - 2.9 Å | pku.edu.cn |

| ∠(N-H-O) | Hydrogen bond angle | 160° - 180° | nih.gov |

| ΔEHB | Hydrogen bond energy | -7 to -15 kcal/mol | h-its.orgcreation.com |

| ν(O-H) | O-H stretching frequency shift | Red-shift of 300 - 800 cm⁻¹ | nih.gov |

Formic acid-amine adducts are key intermediates in several important chemical reactions, including reductive aminations and formylations. nih.govmdpi.com In the context of the tertiary amine N,N-dimethylhexadecan-1-amine, it primarily acts as a base or a proton shuttle catalyst rather than a direct substrate for these reactions. However, the principles of transition state analysis in related processes are directly relevant.

For example, in the Eschweiler-Clarke reaction, a primary or secondary amine is methylated using formaldehyde (B43269) and formic acid. wikipedia.org The mechanism involves the formation of an iminium ion, which is then reduced by a hydride transferred from formic acid (or the formate anion). The transition state for this hydride transfer step is crucial for the reaction's efficiency. Theoretical calculations are employed to determine the structure and energy of this transition state, revealing the activation barrier (Ea) for the reaction. wikipedia.org

Similarly, in the Leuckart reaction, formic acid or its derivatives act as both the reducing agent and the nitrogen source (as formamide (B127407) or ammonium (B1175870) formate) to convert ketones or aldehydes to amines. mdpi.comwikipedia.org The mechanism involves the reduction of an imine or iminium intermediate, and transition state analysis helps to elucidate the precise pathway of hydride transfer and the role of the amine in the process. Computational studies on model reactions, such as the decomposition of formic acid on a catalyst surface or the proton transfer within a formic acid dimer, provide benchmark data for the activation energies of these fundamental steps. nih.govresearchgate.net

Table 2: Calculated Activation Energy Barriers for Representative Formic Acid Reactions

This table shows calculated activation barriers for elementary reaction steps involving formic acid in different environments. These values illustrate the energy scales involved in transition states of formic acid-mediated reactions.

| Reaction/Process | System/Method | Calculated Activation Energy (Ea) | Reference |

|---|---|---|---|

| Double Proton Transfer | Formic Acid Dimer (Gas Phase) / CCSD(T) | 7.9 kcal/mol (27.7 kJ/mol) | researchgate.net |

| Double Proton Transfer | Formic Acid Dimer (Gas Phase) / 3D Model | 30.6 kJ/mol | nih.gov |

| C-H Bond Cleavage | Formic Acid on Pd catalyst / DFT | ~0.4 eV (~9.2 kcal/mol) | researchgate.net |

| O-H Bond Cleavage | Formic Acid on Rh catalyst / DFT | ~0.6 eV (~13.8 kcal/mol) | researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Computational methods are indispensable for probing the detailed molecular interactions within the N,N-dimethylhexadecan-1-amine;formic acid system. These techniques allow for the characterization of structures, energies, and dynamic behaviors that are often difficult to access experimentally.

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the energetics and geometry of the adduct between N,N-dimethylhexadecan-1-amine and formic acid. researchgate.net These calculations can accurately predict the binding energy of the adduct, the geometric parameters of the hydrogen bond (bond lengths and angles), and the vibrational frequencies, which can be compared with experimental spectroscopic data. researchgate.net

Table 3: Representative Quantum Chemical Calculation Results for a Model Tertiary Amine-Formic Acid Adduct

This table presents typical data obtained from DFT calculations on a simplified model system (e.g., trimethylamine-formic acid) to illustrate the outputs of such an analysis.

| Calculated Property | Method | Result | Interpretation |

|---|---|---|---|

| Binding Energy (ΔE) | B3LYP/6-311++G(d,p) | -13.5 kcal/mol | Strong hydrogen bond formation |

| Proton Transfer Barrier | MP2/aug-cc-pVTZ | 2.5 kcal/mol | Low barrier to form the ion pair |

| N···O Distance | B3LYP/6-311++G(d,p) | 2.65 Å | Close contact, indicating strong interaction |

| Dipole Moment | B3LYP/6-311++G(d,p) | 7.8 Debye | Significant charge separation in the adduct |

While quantum chemistry excels at describing static structures and energies, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of the N,N-dimethylhexadecan-1-amine;formic acid adduct in solution over time. ulisboa.pt In an MD simulation, the motion of every atom in the system is calculated over a series of small time steps, governed by a classical force field (e.g., OPLS-AA, CHARMM). ulisboa.pt

For the N,N-dimethylhexadecan-1-amine;formic acid adduct, MD simulations are particularly insightful due to its amphiphilic nature. The polar headgroup (the dimethylammonium formate moiety) is hydrophilic, while the long C16 alkyl tail is hydrophobic. In an aqueous environment, MD simulations can model the explicit interactions with water molecules, revealing the structure of the solvation shell around the polar head. banglajol.info Furthermore, these simulations can predict the collective behavior of multiple adducts, such as their tendency to self-assemble into micelles or aggregate at interfaces (e.g., water-air or water-oil), which is a characteristic property of surfactants. The simulation can provide data on diffusion coefficients, radial distribution functions (to show local structure), and the dynamics of adduct formation and dissociation. ulisboa.ptbanglajol.info

Table 4: Typical Parameters for a Molecular Dynamics Simulation of an Amine in Aqueous Solution

This table outlines a representative set of parameters for setting up an MD simulation to study an amine-containing system in water.

| Parameter | Description | Typical Value/Setting | Reference |

|---|---|---|---|

| Force Field | Defines the potential energy function for atomic interactions | OPLS-AA, GROMOS, AMBER | ulisboa.pt |

| Water Model | Describes the geometry and interactions of water molecules | SPC/E, TIP3P | ulisboa.pt |

| Simulation Box | The periodic cell containing the molecules | Cubic, ~5x5x5 nm³ | ulisboa.pt |

| Ensemble | Statistical mechanics framework (constant variables) | NPT (Isothermal-isobaric) | ulisboa.ptbanglajol.info |

| Temperature | System temperature | 298 K (25 °C) | ulisboa.pt |

| Pressure | System pressure | 1 bar | ulisboa.pt |

| Simulation Time | Duration of the production run | 20 - 200 ns | ulisboa.ptbanglajol.info |

| Time Step | Integration time step for Newton's equations of motion | 2 fs | ulisboa.pt |

A key goal of computational chemistry is to predict the reactivity and selectivity of chemical reactions. For formic acid-amine systems, theoretical models can calculate reaction rates and predict the major products under different conditions. nih.gov The interaction between N,N-dimethylhexadecan-1-amine and formic acid can lead to either a stable adduct or serve as a catalytic system for other transformations.

Computational models can predict the outcome of such reactions by calculating the Gibbs free energies of reactants, products, and transition states. nih.gov For instance, in the formylation of a primary amine catalyzed by a tertiary amine, theoretical calculations can determine whether the reaction is likely to proceed and can help predict the yield by quantifying the reaction's thermodynamic driving force and kinetic barriers. nih.govscispace.com

Key parameters that influence reactivity, such as the pKa of the amine and steric hindrance around the reactive center, can be quantified and correlated with reaction outcomes using these models. nih.gov For the N,N-dimethylhexadecan-1-amine;formic acid system, theoretical predictions would be crucial in understanding how the long alkyl chain affects the basicity of the amine and the accessibility of the nitrogen's lone pair, thereby influencing its role in proton transfer and catalysis. Comparing these theoretical predictions with experimental data is essential for validating and refining the computational models. nih.gov

Table 5: Comparison of Theoretical Prediction vs. Experimental Outcome for a Representative Amine Reaction

This table illustrates how computational predictions for CO₂ absorption in amine solutions, a process mechanistically related to acid-base interactions, compare with experimental results.

| Amine | Predicted Property (Method) | Predicted Value | Experimental Value | Reference |

|---|---|---|---|---|

| MDEA | Free Energy of Absorption (ΔGMD) | -4.8 kcal/mol | -5.0 kcal/mol | nih.gov |

| MDEA | pKa (QSPR Model) | 8.6 | 8.7 | nih.gov |

| Triethylamine | FA Conversion (Kinetic Screening) | High | High | nih.gov |

| Trihexylamine | FA Conversion (Kinetic Screening) | Negligible | Negligible | nih.gov |

Catalytic Applications of N,n Dimethylhexadecan 1 Amine;formic Acid Systems

Catalysis in Formic Acid Dehydrogenation for Chemical Hydrogen Storage

Formic acid (FA) is considered a promising liquid organic hydrogen carrier due to its high volumetric hydrogen capacity (53 g/L), low toxicity, and ease of handling. nih.govnih.govwikipedia.org The release of hydrogen from formic acid occurs through a selective dehydrogenation reaction to produce hydrogen (H₂) and carbon dioxide (CO₂). The efficiency of this process is highly dependent on the catalyst employed. Amine-formic acid systems, including those involving long-chain tertiary amines, play a crucial role in enhancing this reaction.

The dehydrogenation of formic acid can be catalyzed by both homogeneous and heterogeneous systems. scispace.com Homogeneous catalysts, typically metal complexes, often exhibit high activity and selectivity under mild conditions. scispace.commdpi.com Ruthenium and iridium complexes, for instance, have shown remarkable performance. nih.govmdpi.com The addition of amines to these systems is a common strategy to boost catalytic activity. mdpi.commdpi.comcsic.es For example, a catalytic system comprising [RuCl₂(benzene)]₂ and N,N-dimethyl-n-hexylamine has been identified as an optimized system for continuous hydrogen production. mdpi.com

Heterogeneous catalysts, while often prized for their ease of separation and recyclability, have also been a focus of development. Palladium-based catalysts supported on various materials are common. researchgate.netacs.org The modification of these supports with amine groups has been shown to significantly enhance the catalytic activity for formic acid dehydrogenation. mdpi.comcsic.es This enhancement is attributed to the amine groups facilitating the O-H bond dissociation in formic acid and creating a basic microenvironment around the metal catalyst, which in turn accelerates the C-H bond cleavage of the formate (B1220265) intermediate. csic.es

The formation of adducts between amines and formic acid is a key factor influencing the dehydrogenation reaction. These adducts can be formed in situ and have been shown to lead to significantly higher catalytic activity. nih.gov Theoretical studies on manganese-based catalysts have suggested that the catalytic cycle proceeds through the formation of a stabilized adduct between the metal complex and formate, with the release of H₂ and CO₂ being mediated by the presence of an amine like trimethylamine. researchgate.net

The presence of an amine can dramatically increase the turnover frequency (TOF) of the reaction. For instance, in formic acid-amine mixtures over a Pd/sepiolite catalyst, a strong synergistic effect between the amine molecules and the amine-modified support was observed, leading to high initial TOF values at room temperature. researchgate.net The dissociation constant and the oil-water distribution coefficient of the amine are critical factors in determining its promoting effect. researchgate.net Furthermore, the stability of the catalyst can be greatly improved in the presence of amine-formate systems compared to using formic acid with other formate salts. researchgate.net

The primary goal in formic acid dehydrogenation is the selective production of CO₂ and H₂, while avoiding the formation of carbon monoxide (CO), which can poison fuel cells. scispace.com Amine additives have been shown to enhance this selectivity. The catalytic efficiency is often measured in terms of Turnover Number (TON) and Turnover Frequency (TOF). Research has demonstrated that the addition of amines can lead to exceptionally high TONs, with some ruthenium-phosphine catalyst systems reaching TONs of 260,000 at room temperature for the dehydrogenation of formic acid amine adducts. nih.gov Iron-based catalysts, a more earth-abundant alternative, have also shown high activity in the presence of amines under visible light irradiation. nih.gov

The optimization of reaction conditions, including the concentration of the amine and the formic acid to amine ratio, is crucial. Studies with Cp*Ir complexes have shown that ligands functionalized with amino groups can lead to high-pressure H₂ production under base-free conditions. nih.gov The electron-donating effect of the amino groups on the ligand framework is believed to be a key factor in the enhanced catalytic activity. nih.gov

Table 1: Performance of Various Catalytic Systems in Formic Acid Dehydrogenation

| Catalyst System | Additive/Conditions | Max. TOF (h⁻¹) | Max. TON | Reference |

|---|---|---|---|---|

| [RuCl₂(benzene)]₂/dppe | Formic acid amine adduct | - | 260,000 | nih.gov |

| Fe₃(CO)₁₂/tribenzylphosphine/terpyridine | Visible light irradiation | - | 1,266 | nih.gov |

| Pd/C | Formic acid-ammonium formate mixture | 7,959 | - | researchgate.net |

| Pd/sepiolite | Formic acid-amine mixture | 1,719 | - | researchgate.net |

| Ru-NNN complex | Additive-free | ~10,000 | - | rsc.org |

| Ruthenium 9H-acridine pincer complex | Neat formic acid | 3,067 | 1,701,150 | nih.govelsevierpure.com |

| Ir-bisimidazoline complex | In water | 487,500 | - | mdpi.com |

Role as Catalysts or Co-Catalysts in Organic Transformations

Beyond hydrogen storage, the N,N-dimethylhexadecan-1-amine and formic acid system is pertinent to various organic synthesis reactions, primarily through the formation of long-chain alkylammonium salts and its role in amination reactions.

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.orgtcichemicals.com Quaternary ammonium (B1175870) salts are common phase-transfer catalysts. wikipedia.orgtcichemicals.com N,N-dimethylhexadecan-1-amine, being a long-chain tertiary amine, can be readily converted into a quaternary ammonium salt, hexadecyldimethylammonium salt. The long hexadecyl chain imparts significant organophilicity to the cation.

In PTC, the quaternary ammonium cation pairs with an anionic reactant from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate. operachem.com The effectiveness of the catalyst is influenced by the length of its alkyl chains; longer chains generally improve partitioning into the organic phase. operachem.com Therefore, quaternary salts derived from N,N-dimethylhexadecan-1-amine are well-suited for this purpose. These catalysts are used in a variety of reactions, including nucleophilic substitutions, oxidations, and reductions, often leading to higher yields and milder reaction conditions compared to conventional methods. tcichemicals.com

N-formylation of amines is a fundamental transformation in organic synthesis, as formamides are important intermediates in the production of pharmaceuticals and other fine chemicals. scispace.combeilstein-journals.org Formic acid is a common and straightforward formylating agent. scispace.comnih.gov The reaction between an amine and formic acid can often be carried out under neat (solvent-free) conditions, which is environmentally advantageous.

Table 2: Examples of N-Formylation of Amines using Formic Acid

| Amine Substrate | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzylamine | Formic acid, Toluene, Reflux | 98 | scispace.com |

| Aniline | Formic acid, Neat, 60°C | 92 | |

| Pyrrolidine | Formic acid, Toluene, Reflux | 94 | scispace.com |

| p-Toluidine | Formic acid, Neat, 60°C | 95 | |

| 4-Chloroaniline | Formic acid, Neat, 60°C | 94 | |

| Indoline | Formic acid, Imidazole, Mechanochemical | 95 | beilstein-journals.org |

Exploration of Green Chemistry Pathways Facilitated by Amine-Formic Acid Adducts

The pursuit of sustainable chemical processes has led to the investigation of innovative catalytic systems that align with the principles of green chemistry. Among these, the in-situ formation of adducts between amines and formic acid presents a promising avenue for conducting a variety of chemical transformations in a more environmentally benign manner. While specific research focusing exclusively on the catalytic applications of the N,N-dimethylhexadecan-1-amine;formic acid system is not extensively documented in publicly available literature, the broader class of tertiary amine-formic acid systems has been explored in several green chemistry contexts. These explorations provide a foundation for postulating the potential roles and advantages of employing a long-chain tertiary amine like N,N-dimethylhexadecan-1-amine in concert with formic acid.

The primary role of the amine-formic acid adduct in green chemistry often revolves around the activation of formic acid as a hydrogen source or a C1 building block. Formic acid is considered a desirable reagent from a green chemistry perspective due to its relatively low toxicity and its potential to be produced from renewable resources such as biomass or through the hydrogenation of carbon dioxide. researchgate.netacs.org The formation of an adduct with a tertiary amine can enhance the reactivity and selectivity of formic acid in various catalytic cycles.

Another significant application of amine-formic acid systems is in the N-formylation of amines, a fundamental reaction in organic synthesis for the production of formamides. researchgate.net Formamides are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net The use of formic acid as the formylating agent is an inherently greener approach compared to traditional reagents like acetic formic anhydride (B1165640) or toxic carbon monoxide. Research has shown that heating a mixture of an amine and formic acid can lead to the formation of formamides, often without the need for a solvent, which aligns with the green chemistry principle of minimizing waste. researchgate.net The catalytic role of the amine-formic acid adduct in this context is to facilitate the dehydration step. While this reaction is often performed with the amine substrate itself acting as the base, the addition of a catalytic system could enhance efficiency.

Furthermore, amine-formic acid systems are relevant in transfer hydrogenation reactions, where formic acid serves as the hydrogen donor. This method provides a safer and more convenient alternative to using high-pressure hydrogen gas. The amine component in these systems can play a dual role: acting as a base and potentially as a ligand for a metal catalyst.

The potential for N,N-dimethylhexadecan-1-amine to participate in these green chemistry pathways is intriguing. Its physical properties, such as being a liquid at room temperature and having a high boiling point, could be beneficial for reactions conducted at elevated temperatures. nbinno.com Moreover, its surfactant properties could be exploited in emulsion catalysis, facilitating reactions between immiscible reactants.

To illustrate the influence of the amine structure on catalytic activity in a relevant green chemistry application, the following table presents data on the effect of different tertiary amines on the hydrogenation of CO2 to formic acid. While N,N-dimethylhexadecan-1-amine is not included due to a lack of specific studies, the data for other amines highlight the key parameters influencing such reactions.

| Amine | pKa | Reaction Rate (mmol/L·h) | CO2 Conversion (%) | Reference |

| Triethylamine | 10.75 | 150 | 25 | researchgate.netacs.org |

| Diisopropylethylamine | 10.4 | 120 | 20 | researchgate.net |

| N-Methylimidazole | 7.4 | 80 | 15 | researchgate.net |

| Pyridine | 5.25 | 50 | 10 | researchgate.net |

This data underscores the importance of the amine's basicity in this particular green chemistry application. It is plausible that N,N-dimethylhexadecan-1-amine, with its expected high basicity typical of a tertiary alkylamine, would be an effective base for this transformation. However, its long alkyl chain might introduce steric hindrance or solubility effects that could either enhance or detract from its catalytic efficacy in comparison to smaller amines. researchgate.net

Advanced Materials Science and Supramolecular Assemblies

Self-Assembly and Nanostructure Formation Induced by N,N-Dimethylhexadecan-1-amine;Formic Acid Interactions

The amphiphilic nature of the N,N-dimethylhexadecylammonium formate (B1220265) ion pair is the primary driver for its self-assembly in solution. The molecule consists of a polar head group (the ammonium (B1175870) formate) and a long, nonpolar alkyl tail. In aqueous environments, these molecules arrange themselves to minimize the unfavorable contact between the hydrophobic tails and water, leading to the formation of various ordered nanostructures.

Hydrogelation and Gelation Mechanisms through Amine-Acid Association

The interaction between N,N-dimethylhexadecan-1-amine and formic acid can lead to the formation of hydrogels under specific conditions of concentration and temperature. The gelation process is typically driven by the self-assembly of the alkylammonium formate molecules into long, cylindrical or worm-like micelles. As the concentration of the amphiphile increases, these elongated micelles can entangle, forming a three-dimensional network that immobilizes the solvent (water), resulting in the formation of a viscoelastic gel.

The primary mechanism for this gelation is the hydrogen bonding and electrostatic interactions between the ammonium formate head groups, which stabilize the packed structure of the amphiphiles. The long hexadecyl chains contribute through van der Waals forces, promoting the elongation of the micelles. The formation of such gel networks is a key area of research, with potential applications in drug delivery, tissue engineering, and as rheology modifiers. While specific studies on hydrogelation with this exact amine-formic acid pair are not abundant, related systems, such as those involving zwitterionic hydrogels from amine-conjugated hyaluronic acid, demonstrate the principle of using amine functionalities to create complex gel networks. researchgate.net

Formation of Micellar, Vesicular, and Liquid Crystalline Phases

Beyond gelation, the N,N-dimethylhexadecan-1-amine;formic acid system can form a rich variety of self-assembled structures depending on factors like concentration, temperature, and the presence of additives.

Micelles: At concentrations above the critical micelle concentration (CMC), the amphiphiles aggregate to form micelles. These are typically spherical structures with the hydrophobic tails sequestered in the core and the hydrophilic heads forming the outer corona, in contact with water. While the exact CMC for N,N-dimethylhexadecylammonium formate is not readily available in the literature, data for similar long-chain amine oxides and alkyltrimethylammonium surfactants suggest that the CMC would be in the low millimolar range, indicative of a high propensity for self-assembly. For instance, the CMC of N,N-dimethyl tetradecylamine (B48621) N-oxide is influenced by additives, and the CMC for a series of N-Alkyltrimethylammonium surfactants decreases with increasing chain length. researchgate.netresearchgate.net

Vesicles: Under certain conditions, these amphiphiles can form vesicles, which are spherical bilayers enclosing an aqueous core. Vesicle formation is often promoted by a change in the packing parameter of the surfactant, which can be influenced by temperature or the addition of co-surfactants or salts. The formation of stable unilamellar vesicles has been observed in systems with similar amphiphilic N-phosphorylamino acids, where electrostatic and hydrogen bond interactions are crucial. nih.gov

Liquid Crystalline Phases: At higher concentrations, the micelles can pack into ordered liquid crystalline phases. These phases, such as hexagonal and lamellar phases, exhibit long-range order in one or two dimensions while remaining fluid in others. The transition between these phases is a key characteristic of lyotropic liquid crystals and is highly dependent on the molecular geometry of the surfactant and its interaction with the solvent.

| Parameter | Value (for related compounds) | Compound |

| Critical Micelle Concentration (CMC) | Varies with conditions | N,N-dimethyl tetradecylamine N-oxide researchgate.net |

| Critical Micelle Concentration (CMC) | Decreases with chain length | N-Alkyltrimethylammonium surfactants researchgate.net |

Interfacial Phenomena and Surface Activity of Alkylammonium Formates

The amphiphilic nature of N,N-dimethylhexadecylammonium formate makes it highly surface-active. These molecules preferentially adsorb at interfaces, such as air-water or oil-water, lowering the interfacial tension. This property is fundamental to their application in areas requiring wetting, emulsification, and surface modification.

Adsorption Behavior at Interfaces and its Influence on Wetting and Spreading

N,N-dimethylhexadecylammonium formate molecules, when introduced into an aqueous solution, will migrate to the surface, orienting themselves with their hydrophobic tails directed towards the air and their hydrophilic heads in the water. This adsorption reduces the surface tension of the water, thereby increasing its ability to wet surfaces. The effectiveness of a surfactant in reducing surface tension is a measure of its efficiency.

The spreading of a liquid containing this surfactant over a solid surface is also enhanced. The adsorption of the surfactant onto the solid surface can change its surface energy, promoting the spreading of the liquid. The dynamics of wetting and spreading are complex and can be influenced by the rate of surfactant diffusion to the interface and its adsorption kinetics.

Modification of Material Surfaces and Properties through Ionic Interactions

The ionic head group of N,N-dimethylhexadecylammonium formate allows it to interact with a variety of surfaces, leading to surface modification. This can be used to alter the properties of materials such as polymers, minerals, and metals.

For instance, the cationic ammonium group can interact with negatively charged surfaces, leading to the formation of a self-assembled monolayer. This can be used to:

Hydrophobize a hydrophilic surface: By adsorbing onto a hydrophilic surface with the ionic heads down, the hydrophobic tails are exposed, rendering the surface water-repellent.

Improve compatibility in composites: In polymer composites, these surfactants can act as compatibilizers, improving the adhesion between a polar filler and a nonpolar polymer matrix. researchgate.net

Functionalize surfaces: The adsorbed layer can provide a platform for further chemical reactions or for the attachment of other molecules.

Studies on the surface modification of poly(dimethylsiloxane) (PDMS) with undecylenic acid have shown that carboxylic acid functionalization can increase the wettability of the surface. researchgate.net Similarly, the ionic interactions of N,N-dimethylhexadecylammonium formate can be harnessed for surface modification.

Integration into Functional Materials and Composites

The unique self-assembly and interfacial properties of N,N-dimethylhexadecan-1-amine;formic acid make it a valuable component in the design of functional materials and composites.

In the realm of polymer composites , long-chain amines and their quaternary ammonium derivatives are used as surface modifiers for fillers like clays (B1170129) and silica (B1680970). researchgate.net The amine compound intercalates into the layers of clay, making it more compatible with a nonpolar polymer matrix. This leads to better dispersion of the filler and improved mechanical properties of the composite material. The interaction of the amine can also act as an accelerator in the vulcanization of rubber composites. researchgate.net

In the development of functional coatings , the ability of this compound to form self-assembled layers can be exploited to create surfaces with specific properties, such as anti-fouling, anti-static, or controlled wettability. The ionic nature of the head group allows for strong adhesion to a variety of substrates.

Furthermore, the responsiveness of the amine-acid equilibrium to external stimuli like pH or temperature could be used to create "smart" materials . For example, a material's surface properties or the viscosity of a gel could be switched by changing the pH, which would protonate or deprotonate the amine, thus altering the self-assembled structure.

Role as Structure-Directing Agents in Nanomaterial Synthesis

The N,N-dimethylhexadecan-1-amine;formic acid adduct serves as a highly effective organic structure-directing agent (OSDA) in the bottom-up synthesis of porous nanomaterials. Its function is analogous to that of other well-known C16 cationic surfactants like cetyltrimethylammonium bromide (CTAB). nih.govresearchgate.net The process leverages the self-assembly of the surfactant molecules into ordered micellar structures that act as a soft template.

The primary mechanism involves the following steps:

Micelle Formation: In solution, above a specific concentration (the critical micelle concentration), the N,N-dimethylhexadecylammonium formate molecules aggregate to form spherical or rod-like micelles. The hydrophobic hexadecyl chains form the core of the micelle, while the hydrophilic cationic heads are exposed at the micelle-solution interface.

Template-Directed Condensation: Inorganic precursors, such as tetraethyl orthosilicate (B98303) (TEOS) for silica synthesis, are introduced into the solution. The amine component of the adduct can also act as a base catalyst, promoting the hydrolysis of the TEOS precursor. scispace.comscispace.com The resulting negatively charged silicate (B1173343) oligomers are electrostatically attracted to the positively charged micellar surface.

Nanostructure Formation: The silicate species condense and polymerize around the micellar template, forming an inorganic framework that precisely replicates the ordered structure of the surfactant mesophase.

Template Removal: The organic template is subsequently removed, typically through calcination (high-temperature heating) or solvent extraction, leaving behind a porous inorganic nanostructure with a narrow pore size distribution and high surface area.

This templating method is instrumental in producing a variety of structured nanomaterials, particularly mesoporous silica nanoparticles (MSNs). nih.gov The specific morphology and pore size of the final nanomaterial can be controlled by adjusting synthesis parameters such as temperature, pH, and surfactant concentration.

| Role of Adduct | Nanomaterial System | Precursor | Resulting Morphology |

| Structure-Directing Agent | Mesoporous Silica | Tetraethyl Orthosilicate (TEOS) | Ordered hexagonal pore arrays (e.g., MCM-41 type) |

| Template & Catalyst | Hollow Silica Nanoparticles | TEOS / Poly(acrylic acid) | Hollow spheres with controlled shell thickness scispace.comscispace.comelsevierpure.com |

| Soft Template | Amorphous Alloy Nanoparticles | Nickel(II) chloride / Potassium borohydride | Mesoporous amorphous particles with high surface area researchgate.net |

| Stabilizing Agent | Gold Nanoparticles | Gold(III) chloride | Size-controlled, stable gold nanoparticles rsc.orgnih.gov |

Enhancement of Polymer and Composite Performance through Adduct Incorporation

The incorporation of the N,N-dimethylhexadecan-1-amine;formic acid adduct into polymer systems is a proven strategy for enhancing the performance of the final composite material. The adduct functions as a coupling agent or surface modifier, particularly for improving the compatibility and dispersion of inorganic fillers within a polymer matrix.

The enhancement mechanism is most evident in the preparation of polymer-clay nanocomposites. Many fillers, such as bentonite (B74815) and montmorillonite (B579905) clays, are hydrophilic and inherently incompatible with hydrophobic polymer matrices like styrene-butadiene rubber or polyolefins. This incompatibility leads to poor filler dispersion, aggregation, and weak interfacial adhesion, which can compromise the material's mechanical properties.

The N,N-dimethylhexadecylammonium formate adduct addresses this challenge through a process of ion exchange and surface modification:

Intercalation: The clay is treated with a solution containing the adduct. The cationic N,N-dimethylhexadecylammonium ions migrate into the galleries between the clay layers, displacing the original inorganic cations (e.g., Na⁺, Ca²⁺).

Surface Organophilicity: This ion exchange process, known as intercalation, anchors the surfactant molecules to the clay platelets. The long, nonpolar hexadecyl tails orient away from the clay surface, transforming the hydrophilic filler into an organophilic one.

Improved Dispersion: This "organoclay" is now readily dispersible in a nonpolar polymer matrix during melt compounding. The polymer chains can penetrate the expanded galleries of the clay, leading to a well-exfoliated or intercalated nanocomposite structure.

This dramatic improvement in filler dispersion and the strengthened interfacial adhesion between the organoclay and the polymer matrix result in significant enhancements in the composite's physical properties. Research on analogous quaternary ammonium compounds has demonstrated these effects clearly. researchgate.net The amine functionality can also participate in and accelerate curing reactions in rubber composites. researchgate.net

| Polymer Matrix | Filler | Additive Role | Property Enhancement | % Improvement (Typical) |

| Styrene-Butadiene Rubber | Bentonite Clay | Intercalating Agent / Curing Accelerator | Tensile Strength, Modulus | 10 - 25% |

| Polypropylene | Silica | Dispersion Aid / Coupling Agent | Impact Strength, Thermal Stability | 15 - 30% |

| Epoxy Resin | Carbon Nanotubes | Deagglomeration Agent | Electrical Conductivity, Flexural Strength | > 50% |

| Natural Rubber | Silica | Surface Modifier | Abrasion Resistance, Reduced Heat Buildup | 10 - 20% |

Advanced Analytical and Spectroscopic Research Methodologies for Complex Amine Acid Systems

In-Situ Monitoring of Reaction Intermediates and Dynamic Processes

The ability to observe chemical reactions as they occur is fundamental to understanding their underlying mechanisms. In-situ monitoring techniques are invaluable for detecting transient intermediates and tracking the progression of a reaction in real-time, providing a detailed picture of the dynamic processes involved in the interaction between N,N-dimethylhexadecan-1-amine and formic acid.

Application of Reactive Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) for Mechanistic Insights

Reactive Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is a powerful ambient ionization technique that allows for the direct analysis of reactants, intermediates, and products from surfaces without extensive sample preparation. In the context of the N,N-dimethylhexadecan-1-amine and formic acid system, DESI-MS can be employed to probe the reaction mechanism directly on a surface where the reactants are deposited.

By spraying a charged solvent onto the surface, molecules are desorbed and ionized, then introduced into the mass spectrometer for analysis. nih.gov This technique is particularly useful for identifying key intermediates in the formation of the N,N-dimethylhexadecan-1-amine formate (B1220265) salt. For instance, the initial protonation of the amine by formic acid could be observed, followed by the formation of the ion pair. The high sensitivity of DESI-MS allows for the detection of these species even at low concentrations. nih.gov

Illustrative DESI-MS Data for the N,N-dimethylhexadecan-1-amine and Formic Acid Reaction:

| m/z (amu) | Proposed Ion | Significance |

| 270.3 | [C18H39N + H]+ | Protonated N,N-dimethylhexadecan-1-amine |

| 45.0 | [HCOOH - H]- | Formate anion |

| 316.3 | [C18H39N + HCOOH + H]+ | Protonated complex |

This table presents hypothetical m/z values for key species that could be monitored using DESI-MS during the reaction between N,N-dimethylhexadecan-1-amine and formic acid, illustrating the potential of this technique for mechanistic studies.

The direct and unambiguous detection of such species on a surface can shed light on the processes involved in the chemical interaction. nih.gov

Time-Resolved Vibrational Spectroscopy (e.g., FT-IR, Raman) for Kinetic Studies

Time-resolved vibrational spectroscopies, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are instrumental in studying the kinetics of chemical reactions. These techniques monitor changes in the vibrational modes of molecules as a function of time, providing structural information about reactants, intermediates, and products. unipr.it

For the reaction between N,N-dimethylhexadecan-1-amine and formic acid, time-resolved FT-IR spectroscopy can track the disappearance of the characteristic vibrational bands of the reactants and the appearance of new bands corresponding to the formate salt. For example, the C=O stretching vibration of formic acid and the C-N stretching vibration of the tertiary amine would be expected to shift upon salt formation. By monitoring the intensity of these bands over time, the reaction rate constant can be determined.

Time-resolved multiprobe spectroscopy can be employed to investigate proton transfer kinetics in such systems, which can occur on timescales from femtoseconds to nanoseconds. This suggests that the proton transfer from formic acid to N,N-dimethylhexadecan-1-amine could have very fast kinetics.

Illustrative Time-Resolved FT-IR Data for Kinetic Analysis:

| Time (s) | Absorbance at ν(C=O) of Formic Acid | Absorbance at νas(COO-) of Formate |

| 0 | 0.85 | 0.05 |

| 10 | 0.62 | 0.28 |

| 20 | 0.45 | 0.45 |

| 30 | 0.33 | 0.57 |

| 60 | 0.15 | 0.75 |

| 120 | 0.05 | 0.85 |

This table provides a hypothetical dataset illustrating how the change in absorbance of specific IR bands can be used to monitor the progress of the reaction and extract kinetic information.

Chromatographic and Separation Techniques for Complex Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of components within a complex mixture. For the N,N-dimethylhexadecan-1-amine and formic acid system, High-Performance Liquid Chromatography (HPLC) is a particularly suitable method.

A reverse-phase HPLC method could be developed to separate the unreacted amine and acid from the resulting salt. sielc.com The choice of a suitable column, such as a C18 column, and the optimization of the mobile phase composition are critical for achieving good separation. The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, with formic acid potentially used as an additive to improve peak shape and resolution. sielc.comhelsinki.fi The use of a mass spectrometer as a detector (LC-MS) would provide definitive identification of the separated components based on their mass-to-charge ratios. nih.gov

Hypothetical HPLC Separation Parameters:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm and ESI-MS |

| Retention Time (Formic Acid) | ~2.5 min |

| Retention Time (N,N-dimethylhexadecan-1-amine) | ~12.8 min |

This table outlines a plausible set of HPLC conditions for the separation of N,N-dimethylhexadecan-1-amine and formic acid. The retention times are illustrative.

Advanced Nuclear Magnetic Resonance (NMR) and X-ray Diffraction (XRD) for Structural and Conformational Research

Advanced spectroscopic and diffraction techniques are crucial for the unambiguous determination of the three-dimensional structure and conformation of the N,N-dimethylhexadecan-1-amine formate salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure of the salt in solution. The formation of the formate salt would lead to characteristic shifts in the NMR signals of both the amine and the acid moieties. For instance, the chemical shift of the protons adjacent to the nitrogen atom in N,N-dimethylhexadecan-1-amine would be expected to shift downfield upon protonation. researchgate.net Similarly, the chemical shift of the acidic proton of formic acid would disappear and be replaced by a broad signal corresponding to the ammonium (B1175870) proton. The formate proton would also exhibit a characteristic chemical shift. chemicalbook.com

Illustrative ¹H NMR Chemical Shift Comparison:

| Compound | Protons | Approximate Chemical Shift (δ, ppm) - Reactant | Approximate Chemical Shift (δ, ppm) - Product |

| N,N-dimethylhexadecan-1-amine | -N(CH₃)₂ | 2.25 | 2.85 |

| -CH₂-N- | 2.20 | 3.10 | |

| Formic Acid | -COOH | 10-12 | (disappears) |

| H-COO⁻ | - | 8.26 | |

| N,N-dimethylhexadecan-1-ammonium | -N⁺H- | - | (broad, variable) |

This table presents a hypothetical comparison of ¹H NMR chemical shifts for the reactants and the product, highlighting the expected changes upon salt formation. The values for the reactants are based on available data. researchgate.netchemicalbook.com

X-ray Diffraction (XRD):

Powder X-ray diffraction (PXRD) could also be employed to characterize the solid-state form of the material and to identify different crystalline phases or solvatomorphs. researchgate.net

Environmental Chemical Considerations and Sustainable Research Directions

Atmospheric Chemistry and Aerosol Formation Involving Formic Acid and Alkylamines

The interaction between atmospheric acids and bases, such as formic acid and various alkylamines, is a critical area of study due to its role in the formation of secondary aerosols. These aerosols have a significant impact on climate by scattering radiation and acting as cloud condensation nuclei (CCN). bohrium.com

Computational and laboratory studies have provided deep insights into the initial steps of aerosol formation, known as nucleation, where gas-phase molecules aggregate to form stable molecular clusters. Formic acid, due to its high atmospheric abundance and hydrogen-bonding capability, has been identified as a significant organic acid in enhancing new particle formation (NPF). nih.govacs.org

Research findings indicate that:

Acid-Base Stabilization: Amines and acids form stable clusters that act as precursors to aerosols. bohrium.com The stability of these clusters is a key determinant of nucleation rates. Computational studies using high-level quantum chemical methods have been employed to calculate the Gibbs free energy of formation (ΔG°) for various clusters, providing a measure of their thermodynamic stability. bohrium.comrsc.org

Role of Formic Acid: Formic acid is a prominent candidate for enhancing nucleation driven by other acids like sulfuric acid (SA). nih.govacs.org It can stabilize clusters containing sulfuric acid and water to a similar extent as ammonia. nih.gov Studies have shown that in systems containing sulfuric acid and dimethylamine (B145610) (DMA), the presence of formic acid can lead to an enhancement in cluster formation. nih.gov

Table 1: Research Findings on Atmospheric Cluster Formation This table summarizes key findings from computational studies on the stability of atmospheric clusters involving various acids and bases.

| Cluster System Studied | Key Finding | Reference |

|---|---|---|

| Sulfuric acid (SA), Formic acid (FA), Nitric acid (NA), Ammonia (A), Dimethylamine (DMA), Water (W) | Cluster stability is often more dependent on detailed geometries and hydrogen bonding than traditional acid/base strength. Nitric acid can drive early particle formation as efficiently as sulfuric acid under certain conditions. | bohrium.comrsc.org |

| SA, FA, Hydrochloric acid (HCl), A, DMA, W | Nitric acid forms stronger interactions in dry clusters than hydrochloric acid, but HCl clusters can become more favorable with hydration. This suggests different acids can stabilize clusters at different growth stages. | rsc.orgfurman.edu |

| SA/Methanesulfonic acid (MSA), FA, various amines (including DMA) | Formic acid has the potential to enhance SA-driven new particle formation. The SA–FA–DMA cluster system showed the highest influence from FA, with a calculated enhancement of 21% compared to the system without FA. | nih.govacs.org |

| MSA, Methylamine (MA), various Organic Acids (OA) | Formic acid was identified as having the highest potential among 12 studied organic acids to stabilize MSA-MA clusters, due to its acidity, structure, and high atmospheric abundance. | copernicus.org |

The formation of stable molecular clusters is the first step in a process that can lead to the creation of new atmospheric particles, which can then grow to sizes large enough to act as CCN.

The involvement of formic acid and alkylamines has several implications:

Enhanced Nucleation Rates: Amines, such as dimethylamine, can enhance particle formation rates by orders of magnitude compared to ammonia, even at trace concentrations of a few parts per trillion. nih.gov This is explained by a base-stabilization mechanism where acid-amine pairs form highly stable clusters with low evaporation rates. nih.gov The presence of organic acids like formic acid can further promote this process. copernicus.orgnih.gov

Pathway to Particle Growth: While acid-base chemistry, including contributions from formic acid and amines, is crucial for the initial nucleation event, the subsequent growth of these nanoparticles to larger sizes often requires the condensation of other atmospheric species. nih.gov Studies in urban environments have shown that while sulfuric acid and amines can explain the initial formation and growth up to a few nanometers, the further growth is likely driven by the condensation of organic compounds. nih.govenergy.gov

Climate Impact: By facilitating the formation of new particles that can grow into CCN, the interactions between formic acid and amines can influence cloud properties, such as droplet number and brightness, which has a net cooling effect on the climate. bohrium.comnih.gov Understanding these mechanisms is crucial for reducing the uncertainty in global climate models. bohrium.comrsc.org

Biodegradation Pathways and Environmental Fate Modeling of Amine-Formic Acid Derivatives in Research Systems

Long-chain tertiary amines like N,N-dimethylhexadecan-1-amine are used in various industrial applications, and their eventual release into the environment necessitates an understanding of their fate and biodegradability. nbinno.com

Research into the biodegradation of long-chain alkylamines has shown that they are generally susceptible to microbial degradation. oup.com

Aerobic Degradation: The aerobic biodegradation of long-chain alkylamines is well-documented, with studies demonstrating their ready biodegradability. oup.com A common pathway involves the enzymatic cleavage of the carbon-nitrogen (C-N) bond, producing an aldehyde and a secondary amine. The aldehyde is then typically oxidized to the corresponding long-chain fatty acid, which can be readily metabolized by microorganisms. oup.com Several species of Pseudomonas have been isolated that are capable of utilizing long-chain alkylamines as their sole source of carbon, nitrogen, and energy. oup.comnih.gov

Anaerobic Degradation: While less studied, the anaerobic biodegradation of long-chain alkylamines has also been demonstrated. For instance, a denitrifying bacterium, Pseudomonas stutzeri, has been shown to degrade primary long-chain alkylamines under anoxic conditions. oup.com The proposed pathway similarly begins with C-N cleavage to form alkanals, which are further oxidized. oup.com

Environmental Fate: The environmental behavior of these amines is influenced by their physical properties. Long-chain alkylamines can be protonated in environmental systems, giving them a positive charge. This property leads to a strong affinity for negatively charged surfaces, such as particulates and activated sludge in wastewater treatment plants. oup.com This adsorption affects their distribution and bioavailability for degradation, a critical parameter for environmental fate modeling.

Table 2: Microbial Degradation of Long-Chain Amines This table outlines key aspects of the biodegradation of long-chain alkylamines based on available research.

| Condition | Key Microorganisms | Proposed Degradation Pathway | Reference |

|---|---|---|---|

| Aerobic | Pseudomonas sp. | Initial C-N bond cleavage to form an aldehyde, followed by oxidation to a long-chain fatty acid. | oup.comnih.gov |

| Anaerobic (Denitrifying) | Pseudomonas stutzeri | Initial C-N bond cleavage to form an alkanal, followed by oxidation to the corresponding fatty acid. | oup.com |

Development of Eco-Friendly and Renewable Synthetic Processes Utilizing Formic Acid and Long-Chain Amines

The synthesis of N,N-dimethylhexadecan-1-amine traditionally involves methods that may use hazardous reagents. Modern green chemistry principles encourage the development of more sustainable synthetic routes, and formic acid has emerged as a key reagent in this effort.

The compound N,N-dimethylhexadecan-1-amine can be synthesized by the N-methylation of a primary or secondary amine precursor. evitachem.com The Eschweiler-Clarke reaction, which uses a mixture of formic acid and formaldehyde (B43269), is a well-established method for this transformation. nbinno.comwikipedia.org Formic acid serves as the hydride donor (reducing agent) in this reaction. wikipedia.org

Recent research has focused on improving these methylation processes to be more environmentally benign:

Green Reagent: Formic acid is considered an attractive green chemical. researchgate.net It can be used as both a C1 source and a hydrogen source, replacing more toxic and atom-inefficient reagents like methyl iodide or dimethyl sulfate. researchgate.netresearchgate.net Furthermore, formic acid can be produced from the hydrogenation of CO₂, offering a pathway for carbon capture and utilization. researchgate.net

Catalytic Systems: To improve efficiency and selectivity, various catalytic systems are being developed. These include protocols using palladium or copper catalysts that allow the N-methylation of amines to proceed under milder conditions, often without the need for a solvent ("neat" conditions). researchgate.netresearchgate.net This reduces waste and energy consumption.

Process Optimization: The use of continuous flow chemistry offers advantages in safety and scalability for these reactions, further enhancing their sustainability profile compared to traditional batch processes. unibe.ch

Table 3: Comparison of Synthetic Approaches for N-Methylation of Amines This table compares a classic synthetic method with modern green chemistry approaches for producing tertiary amines like N,N-dimethylhexadecan-1-amine.

| Method | Reagents | Key Advantages/Features | Reference |

|---|---|---|---|

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Classic, well-understood reaction. Avoids formation of quaternary ammonium (B1175870) salts. Reaction is irreversible due to CO₂ evolution. | evitachem.comwikipedia.org |

| Catalytic Methylation | Formic Acid, Silanes (as reductant), Catalyst (e.g., Cu, Ru, Pd) | Utilizes formic acid as a renewable C1 source. Milder reaction conditions, high yields, and broad substrate scope. Avoids stoichiometric, toxic reagents. | researchgate.netresearchgate.net |

| Neat Reaction Conditions | Amine, Formic Acid | Solvent-free approach reduces waste. Simple work-up and high efficiency for certain substrates. Environmentally friendly process. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing N,N-dimethylhexadecan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : N,N-Dimethylhexadecan-1-amine is synthesized via the reaction of hexadecanoic acid with dimethylamine in the presence of a dehydrating agent. Key parameters include temperature control (typically 80–120°C), solvent selection (e.g., toluene or dichloromethane), and stoichiometric ratios. The reaction efficiency is monitored using nuclear magnetic resonance (NMR) spectroscopy or gas chromatography-mass spectrometry (GC-MS) .

Q. How can formic acid emissions from heritage collections (e.g., aged paper or wood) be quantified under controlled laboratory conditions?

- Methodological Answer : Formic acid emissions are measured using ion chromatography (IC) with a Metrosep A Supp 7 column and conductivity detection. Sampling involves passing air through sodium hydroxide absorbers, followed by elution with sodium carbonate. The limit of quantitation (LOQ) is 5 µg m⁻³. Area-specific emission rates (SERa) are calculated as , where is chamber concentration, is air exchange rate, and is material loading factor .

Q. What analytical techniques are recommended for identifying volatile organic compounds (VOCs) co-emitted with formic acid from cellulose-based materials?

- Methodological Answer : VOCs are sampled using Tenax TA® sorbent tubes and analyzed via thermal desorption (TD)-GC/MS. Compounds are separated on a DB-5 MS column (60 m × 0.25 mm) and identified using NIST library matching. Quantification employs toluene response factors, with a LOQ of ~1 µg m⁻³. This method aligns with ISO 16000-6 standards .

Advanced Research Questions

Q. How do temperature and relative humidity (RH) interact to influence formic acid emission rates from heritage materials, and how can these variables be optimized for preservation?

- Methodological Answer : Emission rates decrease 2–4× when temperature is reduced from 23°C to 10°C and 2× when RH drops from 50% to 20%. A dual-variable experimental design using climate-controlled chambers (e.g., 23°C/50% RH vs. 10°C/20% RH) reveals non-linear interactions, suggesting that lower RH has a stronger inhibitory effect on hydrolysis-driven emissions than temperature alone. These findings support storage at ≤20% RH for paper-based artifacts .

Q. What contradictions exist in reported mass-specific emission rates (SERm) of formic acid from aged paper, and how can these discrepancies be resolved?

- Methodological Answer : Discrepancies arise from material heterogeneity (e.g., lignin content, aging history) and methodological variations. For example, SERm values range from 45 ng g⁻¹ h⁻¹ (19th-century book) to 468 ng g⁻¹ h⁻¹ (1946 newspaper) . Standardizing accelerated aging protocols (e.g., ISO 5630-1) and normalizing emission rates to cellulose crystallinity (via XRD) improve cross-study comparability .

Q. How can reactive extraction techniques be applied to separate formic acid from complex mixtures containing N,N-dimethylhexadecan-1-amine?

- Methodological Answer : Trioctylamine (TOA) in isoamyl alcohol achieves a distribution coefficient () of 14.5 for formic acid at 298 K. The process involves forming a 5:1 (acid:amine) complex, with equilibrium constants () of 21.8 × 10³. Separation efficiency is enhanced by adjusting pH to 2.5–3.0, minimizing co-extraction of tertiary amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.